Welcome to the BenchChem Online Store!
molecular formula C10H9F3O3 B3041751 Methyl 2-(2,2,2-trifluoroethoxy)benzoate CAS No. 35453-44-2

Methyl 2-(2,2,2-trifluoroethoxy)benzoate

Cat. No. B3041751
M. Wt: 234.17 g/mol
InChI Key: GRNHMSANGQEPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03996280

Procedure details

Methyl 2-(2,2,2-trifluoroethoxy)benzoate (8 g., 34.2 mmoles) potassium hydroxide (3.3 g., 350 mmoles), water (50 ml.) and alcohol (25 ml.) are heated together under reflux for 1.5 hours, and distilled until ca. 25 ml. of distillate is removed. The cooled residue is acidified (pH 3) and the resulting white solid is collected and recrystallized (aqueous alcohol) to give fluffy white solid, m.p. 85°-86.5° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9]C)=[O:8].[OH-].[K+]>O>[F:1][C:2]([F:15])([F:16])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC(COC1=C(C(=O)OC)C=CC=C1)(F)F
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
alcohol
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
distilled until ca. 25 ml
CUSTOM
Type
CUSTOM
Details
of distillate is removed
CUSTOM
Type
CUSTOM
Details
the resulting white solid is collected
CUSTOM
Type
CUSTOM
Details
recrystallized (aqueous alcohol)
CUSTOM
Type
CUSTOM
Details
to give fluffy white solid, m.p. 85°-86.5° C.

Outcomes

Product
Name
Type
Smiles
FC(COC1=C(C(=O)O)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.